molecular formula C9H12FN B1373495 [(3-Fluoro-4-methylphenyl)methyl](methyl)amine CAS No. 1094641-63-0

[(3-Fluoro-4-methylphenyl)methyl](methyl)amine

Cat. No. B1373495
M. Wt: 153.2 g/mol
InChI Key: UOHANYKHHPUQFY-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-methylphenyl)methylamine” is a chemical compound with the molecular weight of 139.17 . It is also known as 3-fluoro-4-methylbenzylamine .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-4-methylphenyl)methylamine” is represented by the InChI code 1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 .


Physical And Chemical Properties Analysis

“(3-Fluoro-4-methylphenyl)methylamine” is a liquid at room temperature .

Scientific Research Applications

Below are detailed insights into the scientific research applications of the compound (3-Fluoro-4-methylphenyl)methylamine, focusing on various domains:

Synthesis and Chemical Applications

  • Intermediate in Medicinal Chemistry : The compound has been identified as a key intermediate in the synthesis of various pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl, a derivative of the compound, plays a crucial role in the manufacture of non-steroidal anti-inflammatory and analgesic materials. Innovations in the synthesis process, such as the development of a practical pilot-scale method for its preparation, highlight its significance in medicinal chemistry (Qiu et al., 2009).

Environmental and Material Science

  • Detection and Removal of Environmental Contaminants : The compound and its derivatives are involved in the development of chemosensors for detecting environmental contaminants. A study highlights the use of derivatives like 4-Methyl-2,6-diformylphenol (DFP) based compounds for detecting various metal ions and neutral molecules, showcasing the compound’s role in environmental monitoring (Roy, 2021).
  • Water Treatment and Purification : Research has explored the use of amine-functionalized sorbents, which may include derivatives of the compound, for the efficient removal of persistent and mobile fluoro-organic chemicals like PFAS from water supplies, marking its application in enhancing water treatment technologies (Ateia et al., 2019).

Biomedical and Health Sciences

  • Biomedical Imaging and Sensing : The compound’s derivatives, such as those involving amine groups, have shown promising applications in the biomedical field due to their excellent biocompatibility and unique properties. They are used in creating new types of fluorescence emissions, which can be utilized in imaging and sensing applications in medicine (Wang Shao-fei, 2011).

Toxicology and Safety

  • Understanding and Mitigating Toxicity : Studies involving the compound and its derivatives also contribute significantly to toxicology, aiming to understand the pathways and effects of potentially toxic substances. For instance, research on the decomposition of nitrogen-containing compounds like amines sheds light on their environmental fate and toxicity, which is crucial for assessing and mitigating health risks (Munro et al., 1999).

The above summaries provide an insight into the versatile applications of (3-Fluoro-4-methylphenyl)methylamine and its derivatives in various scientific domains. The compound’s role ranges from synthesis in medicinal chemistry, environmental monitoring, water purification, to applications in biomedical imaging and understanding toxicological impacts.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHANYKHHPUQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluoro-4-methylphenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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